molecular formula C6H9N3O B1612195 1-Amino-3-methyl-1H-pyrrole-2-carboxamide CAS No. 310436-79-4

1-Amino-3-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B1612195
CAS No.: 310436-79-4
M. Wt: 139.16 g/mol
InChI Key: FAYRYNBQRLFBMN-UHFFFAOYSA-N
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Description

1-Amino-3-methyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound with a pyrrole ring structure

Synthetic Routes and Reaction Conditions:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products:

  • Oxidation can yield carboxylic acids or ketones.
  • Reduction typically produces amines or alcohols.
  • Substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

1-Amino-3-methyl-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its potential biological activity.

    Materials Science: The compound can be used in the development of new materials with specific electronic properties.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism by which 1-Amino-3-methyl-1H-pyrrole-2-carboxamide exerts its effects involves interactions with various molecular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the activity of enzymes and receptors. The exact pathways depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrrole-2-carboxamide
  • 3-Amino-1-methyl-1H-pyrazole
  • 4-Methyl-2-oxo-3-pyrroline-2-carboxamide

Uniqueness: 1-Amino-3-methyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-amino-3-methylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-2-3-9(8)5(4)6(7)10/h2-3H,8H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYRYNBQRLFBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620547
Record name 1-Amino-3-methyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310436-79-4
Record name 1-Amino-3-methyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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